3-Propoxycyclobutan-1-one

Description

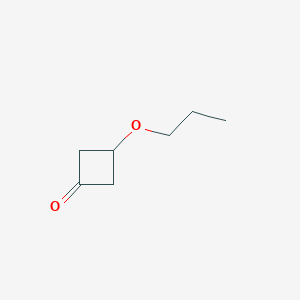

3-Propoxycyclobutan-1-one is a cyclobutanone derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the four-membered ring. Its molecular formula is C₇H₁₂O₂, with a calculated molar mass of 128.17 g/mol. Structurally, the propoxy substituent introduces steric bulk and polarity, which influence its physicochemical properties and reactivity compared to simpler cyclobutanone analogs.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-propoxycyclobutan-1-one |

InChI |

InChI=1S/C7H12O2/c1-2-3-9-7-4-6(8)5-7/h7H,2-5H2,1H3 |

InChI Key |

JMIQNNOYCJIKOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxycyclobutan-1-one typically involves the cyclization of suitable precursors. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. This intermediate is then converted into a carboxylic acid silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with propyl alcohol to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as nucleophilic substitution, hydrolysis, and bromination, followed by purification techniques like distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Propoxycyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

3-Propoxycyclobutan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propoxycyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the propoxy group can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclobutanone Derivatives and Related Compounds

Structural and Functional Differences

Substituent Effects: this compound vs. The ether linkage may also enhance stability under acidic conditions . 3-Mercaptobutan-2-one: The thiol (-SH) group introduces higher reactivity (e.g., nucleophilic substitution) and distinct odor profiles, unlike the ether group in this compound .

Steric and Electronic Properties :

- The tert-butoxy group in 3-(tert-Butoxy)cyclobutane-1-carboxylic acid creates significant steric hindrance, limiting conformational flexibility. In contrast, the linear propoxy chain in this compound may offer moderate steric effects while maintaining synthetic versatility .

Applications :

- 3-Methylcyclobutan-1-one : Primarily used in biochemical research due to its compact structure and ketone reactivity .

- 3-(tert-Butoxy)cyclobutane-1-carboxylic acid : Valued in drug development for its rigid cyclobutane ring and carboxylic acid functionality, which aids in target binding .

- This compound (projected): Likely serves as an intermediate in synthesizing agrochemicals or specialty polymers, leveraging its ether group for enhanced solubility and stability.

Physicochemical Properties

- Polarity : The propoxy group in this compound increases polarity compared to 3-Methylcyclobutan-1-one but remains less polar than the hydroxyl-containing 1-(2-Hydroxyphenyl)-3-methylbutan-1-one .

- Reactivity : Unlike 3-Mercaptobutan-2-one, which undergoes thiol-specific reactions (e.g., disulfide formation), this compound’s ether group may participate in nucleophilic substitutions or act as a protecting group in synthesis .

Biological Activity

3-Propoxycyclobutan-1-one is a cyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its cytotoxicity, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a propoxy group and a carbonyl functional group. The structural characteristics influence its lipophilicity and biological interactions, making it a subject of interest for further research.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxic Activity

Cytotoxicity assays are vital for evaluating the potential of compounds to inhibit cell growth or induce apoptosis in cancer cells. Research indicates that derivatives of this compound exhibit promising cytotoxic effects against various cancer cell lines.

- Case Study Findings :

- A study demonstrated that certain derivatives showed significant cytotoxicity against K562 leukemia cells, with one derivative increasing caspase 3 and 7 activity significantly after prolonged exposure, indicating apoptosis induction .

- The compound's effectiveness was compared to established anticancer agents, revealing that modifications in substituents on the benzene ring could enhance cytotoxic properties .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 10 | Apoptosis via caspase activation |

| Compound B | HeLa | 15 | ROS generation leading to cell death |

2. Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored. Certain derivatives demonstrated significant activity against common bacterial strains.

- Case Study Findings :

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 6.3 |

| Compound D | Escherichia coli | 25 |

3. Antioxidant Activity

Antioxidant properties are crucial for evaluating the ability of compounds to scavenge free radicals, which can lead to cellular damage.

- Research Findings :

The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:

- Apoptosis Induction : Activation of caspases is a critical step in programmed cell death. Studies have shown that exposure to certain derivatives leads to increased levels of reactive oxygen species (ROS), which can trigger mitochondrial dysfunction and subsequent apoptosis .

- Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell membranes or interference with metabolic processes within the bacteria, although further studies are needed to elucidate these pathways fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.